molecular formula C11H8N6 B5512898 MFCD01847765

MFCD01847765

Cat. No.: B5512898
M. Wt: 224.22 g/mol
InChI Key: UVOPZSYXOSROEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01847765 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01847765 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Reagent Selection: The choice of reagents is crucial for the successful synthesis of this compound. Typical reagents include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure the efficient production of this compound. These conditions are carefully controlled to achieve the desired chemical structure and properties.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Industrial production utilizes large-scale reactors that can handle significant volumes of reactants and products.

    Process Optimization: The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of advanced technologies and equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD01847765 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The reduction reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

MFCD01847765 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Properties

IUPAC Name

5-amino-1-(1H-benzimidazol-2-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c12-5-7-6-14-17(10(7)13)11-15-8-3-1-2-4-9(8)16-11/h1-4,6H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOPZSYXOSROEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=C(C=N3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.